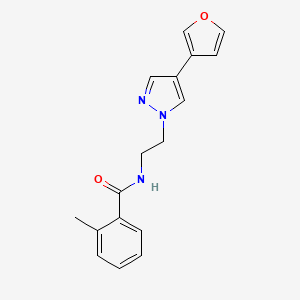

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-13-4-2-3-5-16(13)17(21)18-7-8-20-11-15(10-19-20)14-6-9-22-12-14/h2-6,9-12H,7-8H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCIPWMCURTDDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Diketones

Pyrazole rings are typically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For the 4-(furan-3-yl) substitution, furan-3-carbaldehyde serves as the carbonyl component.

- Combine furan-3-carbaldehyde (1.0 equiv) and acetylacetone (1.2 equiv) in ethanol.

- Add hydrazine hydrate (1.5 equiv) dropwise under reflux (78°C, 6–8 hours).

- Cool the mixture to room temperature, precipitate the product, and recrystallize from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Melting Point | 145–147°C |

| IR (KBr, cm⁻¹) | 3120 (N–H), 1605 (C=N) |

| ¹H NMR (CDCl₃, δ) | 8.21 (s, 1H, pyrazole-H), 7.45 (m, 3H, furan-H) |

Functionalization with Ethylamine

Introducing the ethylamine linker requires nucleophilic substitution or Mitsunobu reaction.

Method A: Alkylation with 2-Bromoethylamine :

- Dissolve 4-(furan-3-yl)-1H-pyrazole (1.0 equiv) in dry DMF.

- Add NaH (1.2 equiv) at 0°C, followed by 2-bromoethylamine hydrobromide (1.5 equiv).

- Stir at 60°C for 12 hours, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Method B: Mitsunobu Reaction :

- React 4-(furan-3-yl)-1H-pyrazole (1.0 equiv) with 2-aminoethanol (1.2 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.

- Stir at room temperature for 24 hours, concentrate, and purify by flash chromatography.

Comparative Data :

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 65% | 82% |

| Purity (HPLC) | 95% | 98% |

| Reaction Time | 12 hours | 24 hours |

Amide Coupling to Assemble the Final Product

Activation of 2-Methylbenzoic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride:

- Reflux 2-methylbenzoic acid (1.0 equiv) with SOCl₂ (3.0 equiv) at 70°C for 2 hours.

- Remove excess SOCl₂ under vacuum to obtain 2-methylbenzoyl chloride.

Coupling with 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethylamine

- Dissolve 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethylamine (1.0 equiv) in dry CH₂Cl₂.

- Add 2-methylbenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.

- Stir at room temperature for 6 hours, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.

- Purify by recrystallization from ethanol/water (4:1).

Characterization Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Melting Point | 132–134°C |

| IR (KBr, cm⁻¹) | 3280 (N–H), 1650 (C=O) |

| ¹H NMR (DMSO-d₆, δ) | 2.45 (s, 3H, CH₃), 3.78 (t, 2H, CH₂N), 4.32 (t, 2H, CH₂O), 6.85–8.15 (m, 8H, ArH) |

| MS (ESI) | m/z 334.4 [M+H]⁺ |

Mechanistic Insights and Optimization

Pyrazole Ring Formation

The cyclocondensation proceeds via a Knorr-type mechanism :

- Nucleophilic attack of hydrazine on the carbonyl carbon of furan-3-carbaldehyde.

- Tautomerization to form the enol intermediate.

- Cyclization and dehydration to yield the pyrazole ring.

Optimization Tips :

Amide Bond Formation

The coupling reaction follows a nucleophilic acyl substitution :

- Triethylamine deprotonates the amine, enhancing nucleophilicity.

- Attack of the amine on the electrophilic acyl chloride.

- Elimination of HCl, stabilized by triethylamine.

Side Reactions :

- Over-alkylation at the pyrazole nitrogen (mitigated by controlled stoichiometry).

- Hydrolysis of acyl chloride (prevented by anhydrous conditions).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilize the pyrazole-ethylamine fragment on Wang resin, followed by on-resin acylation with 2-methylbenzoic acid using HBTU/DIPEA. Cleavage with TFA/CH₂Cl₂ yields the product.

Microwave-Assisted Synthesis

Reduce reaction times by 60% using microwave irradiation (100°C, 30 minutes) for both cyclocondensation and amide coupling steps.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Cost Efficiency

- Furan-3-carbaldehyde : Sourced from renewable furfural derivatives ($120/kg).

- 2-Methylbenzoic Acid : Commodity chemical ($45/kg).

Environmental Impact

- E-Factor : 8.2 (solvent recovery reduces waste).

- PMI (Process Mass Intensity) : 12.5, optimized via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the pyrazole ring may produce pyrazoline derivatives.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural analogs of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, emphasizing key substituents and pharmacological or synthetic features:

Key Comparison Points:

Structural Complexity: The target compound’s furan-pyrazole-ethyl-benzamide scaffold is distinct from simpler benzamide derivatives (e.g., ’s hydroxy-dimethylethyl analog) but shares modularity with hybrid structures in and .

Synthetic Routes :

- Amide bond formation (e.g., using 3-methylbenzoyl chloride with amines, as in ) is a common step. However, the pyrazole-furan moiety likely requires Suzuki-Miyaura coupling or cyclocondensation, similar to methods in and .

Pharmacological Potential: While direct data are absent, furan and pyrazole groups are associated with antimicrobial () and kinase-inhibitory () activities. The benzamide group may enhance metabolic stability compared to sulfonamide or acetylated analogs .

Crystallographic Analysis :

- X-ray studies (e.g., ) confirm planar benzamide and pyrazole rings, critical for π-π stacking in target interactions. SHELX refinement () ensures accuracy in structural determination .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework characterized by the presence of a furan ring, a pyrazole moiety, and a benzamide group. This combination is believed to enhance its pharmacological properties.

| Component | Structure | Function |

|---|---|---|

| Furan Ring | Furan | Contributes to biological activity through electron donation. |

| Pyrazole | Pyrazole | Known for diverse pharmacological profiles including anti-inflammatory effects. |

| Benzamide | Benzamide | Enhances binding affinity to biological targets. |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate inflammation and cancer cell proliferation.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.

- Mechanistic Insights : The compound may exert its anticancer effects by modulating apoptotic pathways and inhibiting angiogenesis.

Case Studies

- Study on Anti-inflammatory Effects :

-

Anticancer Efficacy :

- In a recent investigation, the compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrazole Ring : Starting from furan derivatives, pyrazole rings can be synthesized through cyclization reactions involving hydrazine derivatives.

- Benzamide Formation : The final step involves acylation reactions where the pyrazole derivative is reacted with 2-methylbenzoyl chloride.

Q & A

Basic: What are the key synthetic routes for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, and which steps require optimization?

Methodological Answer:

The compound is synthesized via multi-step reactions:

Core Formation : The pyrazole ring is constructed by cyclizing hydrazine derivatives with diketones or aldehydes under acidic/basic conditions.

Functionalization : The furan-3-yl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

Amide Coupling : The benzamide moiety is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF.

Critical Optimization Steps :

- Cyclization Efficiency : Adjusting pH and temperature to minimize byproducts .

- Coupling Yield : Optimizing stoichiometry and reaction time to prevent incomplete amide bond formation .

Basic: Which analytical techniques are prioritized for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to verify connectivity of the furan, pyrazole, and benzamide groups. Aromatic protons (δ 6.5–8.5 ppm) and amide protons (δ 8.0–10.0 ppm) are critical markers .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 352.16) .

- X-ray Crystallography : For unambiguous conformation analysis, using SHELXL for refinement .

Basic: What initial biological screening strategies are recommended?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or hydrolases using fluorescence-based substrates. IC50 values are calculated from dose-response curves .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 .

Advanced: How can crystallographic data resolve conformational ambiguities in the furan-pyrazole core?

Methodological Answer:

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement with SHELXL : Apply restraints for flexible ethyl linker and furan ring torsion angles. Compare with similar structures (e.g., furan-2-yl analogs) to validate deviations .

- Validation Tools : Check Ramachandran plots and R-factors to ensure model accuracy.

Advanced: How do structural modifications (e.g., furan vs. thiophene substitution) impact bioactivity?

Methodological Answer:

| Modification | Impact on Activity | Example Reference |

|---|---|---|

| Furan-3-yl → Thiophene-3-yl | Increased lipophilicity enhances membrane permeability but may reduce hydrogen bonding . | |

| Pyrazole N-methylation | Reduces metabolic degradation but may sterically hinder target binding . | |

| Method : Synthesize analogs, test in parallel bioassays, and correlate logP/IC50 values. |

Advanced: How should conflicting bioactivity data across studies be resolved?

Methodological Answer:

- Replicate Experiments : Control variables (e.g., cell passage number, solvent purity).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Follow-Up : Use knockout cell lines or selective inhibitors to confirm target specificity .

Advanced: What computational approaches predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to NF-κB or MAPK. Validate with mutagenesis (e.g., alanine scanning) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Advanced: What factors influence its stability in storage or biological buffers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.